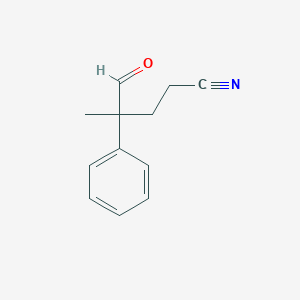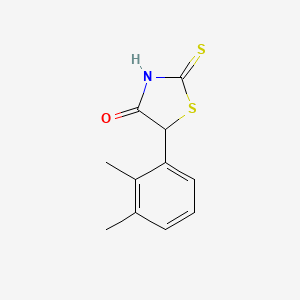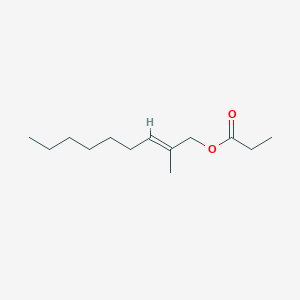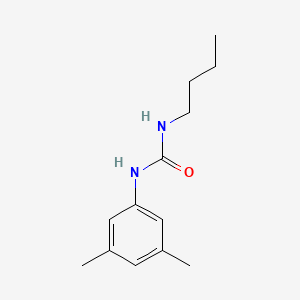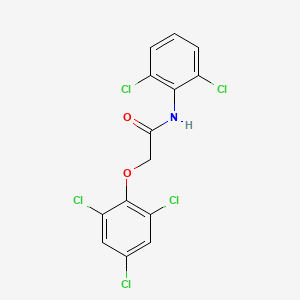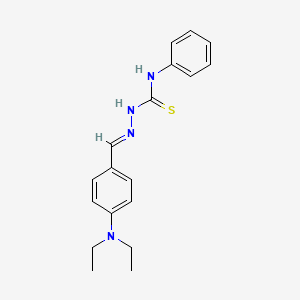
4-(Diethylamino)benzaldehyde N-phenylthiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diethylamino)benzaldehyde N-phenylthiosemicarbazone is a chemical compound with the molecular formula C18H22N4S and a molecular weight of 326.467 g/mol . This compound is known for its unique structure, which includes a diethylamino group attached to a benzaldehyde moiety and a phenylthiosemicarbazone group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)benzaldehyde N-phenylthiosemicarbazone typically involves the reaction of 4-(Diethylamino)benzaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)benzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to a thiosemicarbazide.
Substitution: The phenylthiosemicarbazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiosemicarbazides.
Scientific Research Applications
4-(Diethylamino)benzaldehyde N-phenylthiosemicarbazone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)benzaldehyde N-phenylthiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can enhance its biological activity. Additionally, the thiosemicarbazone group can interact with various enzymes and proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
4-(Diethylamino)benzaldehyde N-phenylthiosemicarbazone can be compared with other similar compounds, such as:
- 4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone
- 4-(Diethylamino)benzaldehyde N-ethylthiosemicarbazone
- 4-(Benzyloxy)benzaldehyde N-phenylthiosemicarbazone
These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and applications .
Properties
CAS No. |
325993-72-4 |
|---|---|
Molecular Formula |
C18H22N4S |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C18H22N4S/c1-3-22(4-2)17-12-10-15(11-13-17)14-19-21-18(23)20-16-8-6-5-7-9-16/h5-14H,3-4H2,1-2H3,(H2,20,21,23)/b19-14+ |
InChI Key |
DRCVCGPCPLQWDM-XMHGGMMESA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=S)NC2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


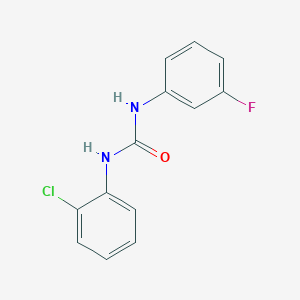
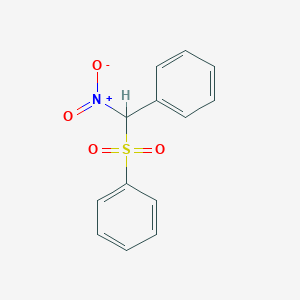
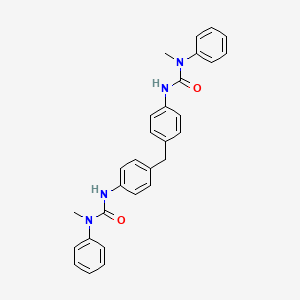



![9-Oxabicyclo[4.2.1]nonan-2-one](/img/structure/B11954814.png)
